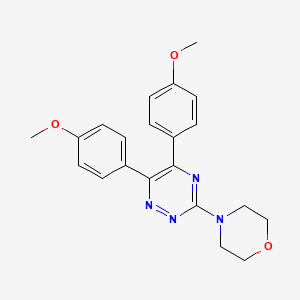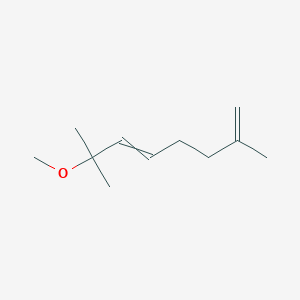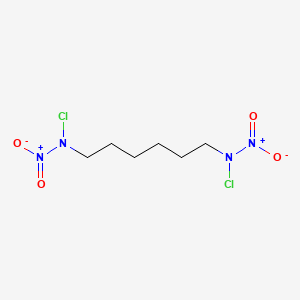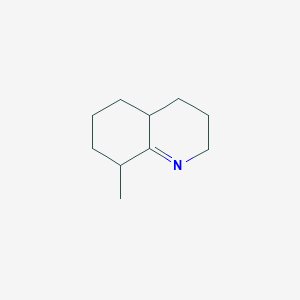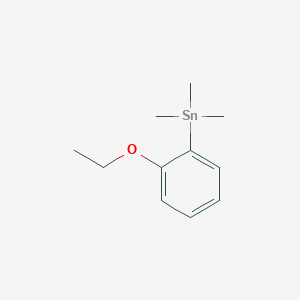
(2-Ethoxyphenyl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-ethoxyphenyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2-ethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SnCl+C2H5OC6H4MgBr→(C2H5OC6H4)(CH3)3Sn+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
(2-Ethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds. This property allows it to participate in various organic reactions, facilitating the formation of complex molecules. The tin atom can also interact with other elements, such as oxygen and nitrogen, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
(2-Ethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different substituents, affecting their applications and behavior in chemical reactions.
Properties
CAS No. |
55204-75-6 |
|---|---|
Molecular Formula |
C11H18OSn |
Molecular Weight |
284.97 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O.3CH3.Sn/c1-2-9-8-6-4-3-5-7-8;;;;/h3-6H,2H2,1H3;3*1H3; |
InChI Key |
INKBXZZIFKSBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



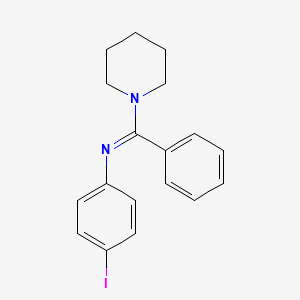
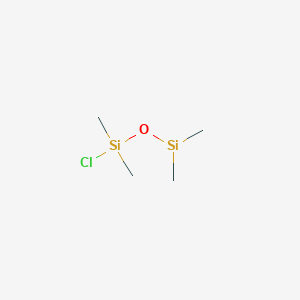
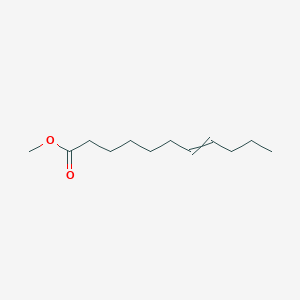
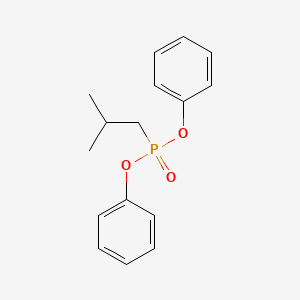
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
